5-Chloro-2-nitropyridin-3-ol

Vue d'ensemble

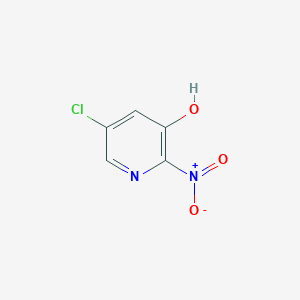

Description

5-Chloro-2-nitropyridin-3-ol: is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring

Applications De Recherche Scientifique

Chemistry: 5-Chloro-2-nitropyridin-3-ol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on the biological activity of pyridine derivatives. It can also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 5-chloro-2-nitropyridin-3-ol belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions, including a [1,5] sigmatropic shift . This could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

As a nitropyridine derivative, it may exhibit a range of effects depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a purity of 97% .

Molecular Mechanism

It is known that the compound can react with other substances to form nitropyridine derivatives . The specifics of these reactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyridin-3-ol typically involves the nitration of 5-chloro-3-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: 5-Chloro-2-nitropyridin-3-ol can undergo reduction reactions to form 5-chloro-2-aminopyridin-3-ol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: Although less common, the hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 5-Chloro-2-aminopyridin-3-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Corresponding ketones or aldehydes.

Comparaison Avec Des Composés Similaires

5-Chloro-3-nitropyridin-2-ol: Similar structure but with different positions of the nitro and hydroxyl groups.

2-Chloro-4-nitropyridin-3-ol: Another isomer with different substitution patterns.

4-Chloro-2-nitropyridin-3-ol: Differently substituted pyridine derivative.

Uniqueness: 5-Chloro-2-nitropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the hydroxyl group at the 3-position can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Activité Biologique

5-Chloro-2-nitropyridin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position. Its molecular formula is CHClNO, with a molecular weight of approximately 175.56 g/mol. The unique arrangement of these functional groups contributes to its chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial , anticancer , and enzyme inhibition properties:

- Antimicrobial Activity : Studies indicate that nitropyridine derivatives can exhibit significant antimicrobial activity due to their ability to disrupt cellular processes in bacteria and fungi. The nitro group is known to undergo bioreduction, leading to reactive intermediates that can damage cellular components.

- Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. For instance, derivatives of nitropyridines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways, including the downregulation of anti-apoptotic proteins .

The mechanisms through which this compound exerts its biological effects are diverse:

- Nitro Group Bioreduction : The nitro group can be reduced in biological systems, generating reactive species that interact with nucleic acids and proteins, leading to cytotoxic effects.

- Enzyme Inhibition : This compound has been explored as an enzyme inhibitor. For instance, it has shown potential in inhibiting urease activity, which is crucial for nitrogen metabolism in various organisms .

- Cell Cycle Interference : It may interfere with cell cycle progression, particularly in cancer cells, promoting apoptosis through mechanisms such as upregulation of pro-apoptotic proteins like BAX .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of nitropyridine derivatives, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed via flow cytometry analyses . The mechanism was linked to alterations in the expression levels of key regulatory proteins involved in apoptosis.

Propriétés

IUPAC Name |

5-chloro-2-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.